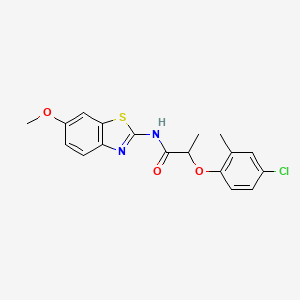![molecular formula C20H19N3O3S B5118344 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, also known as MpsB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. In neurodegenerative diseases, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In bacterial infections, this compound has been shown to inhibit the activity of various enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, this compound has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. In bacterial infections, this compound has been shown to inhibit bacterial cell growth and division, leading to bacterial death.
実験室実験の利点と制限
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for clinical use.
合成法
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The resulting acid is then reacted with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-3-chlorobenzamide. This intermediate is then reacted with methylphenylamine and sodium hydride to form the final product, this compound.
科学的研究の応用
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
特性
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23(18-9-3-2-4-10-18)27(25,26)19-11-5-8-17(13-19)20(24)22-15-16-7-6-12-21-14-16/h2-14H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPJICVWPBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)